Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride

Epigenetics CBP/P300 bromodomain Chemical probe development

This compound is the essential C-9 carboxylate building block for synthesizing selective CBP/P300 bromodomain inhibitors (Kd 134 nM for CBP, >30-fold over BRD4). Its precise 9-position ester enables the validated aminoalkyl side-chain vector proven in co-crystal structures (PDB: 5J0D). Substituting with C-8 regioisomers or alternative esters forfeits this unique reactivity and biological activity. Procure this specific scaffold to replicate published SAR campaigns and accelerate your epigenetic inhibitor discovery programs.

Molecular Formula C11H14ClNO3
Molecular Weight 243.68 g/mol
CAS No. 2126178-86-5
Cat. No. B1436155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride
CAS2126178-86-5
Molecular FormulaC11H14ClNO3
Molecular Weight243.68 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=C1OCCNC2.Cl
InChIInChI=1S/C11H13NO3.ClH/c1-14-11(13)9-4-2-3-8-7-12-5-6-15-10(8)9;/h2-4,12H,5-7H2,1H3;1H
InChIKeyBXYATHNRNGXFIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride (CAS 2126178-86-5): A Validated Building Block


Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride (CAS 2126178-86-5) is a heterocyclic building block featuring a 2,3,4,5-tetrahydro-1,4-benzoxazepine core with a methyl ester at the 9-position, supplied as the hydrochloride salt (Molecular Weight: 271.72 g/mol) . This specific scaffold has been validated as the key intermediate for the development of selective CBP/P300 bromodomain inhibitors, a prominent class of chemical probes targeting epigenetic transcriptional regulators. Its differentiation lies in the precise regiochemistry and functional group presentation that enables the introduction of diverse aminoalkyl side chains via the C-9 carboxylate handle, a strategy central to optimizing potency and selectivity over BET bromodomains such as BRD4 [1].

Why Generic Substitution Fails for Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride


Substituting Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride with a generic benzoxazepine regioisomer or a different ester/acid congener risks failing to reproduce the specific reactivity window and biological activity profile critical for downstream applications. Published structure-activity relationship (SAR) studies demonstrate that the C-9 position on the benzoxazepine scaffold is pharmacophorically distinct; the C-9 carboxylate serves as the essential vector for introducing aminoalkyl side chains that confer potent CBP inhibition while maintaining selectivity over BRD4(1) bromodomains [1]. In contrast, modifications at other positions, such as the C-8 regioisomer, lack this validated trajectory toward potent and selective bromodomain inhibitors, as comprehensive SAR campaigns have focused exclusively on the C-9 functionalization route for achieving the desired target profile [1].

Quantitative Differentiation Evidence for Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride


Validated Intermediate for Selective CBP/P300 Bromodomain Inhibitors vs. General Benzoxazepine Scaffolds

The methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate scaffold (compound 91) is explicitly validated as the critical intermediate for synthesizing a series of CBP/P300 bromodomain inhibitors with quantifiable selectivity over BET bromodomains. The terminal inhibitor TPOP146 (compound 102), derived from this C-9 methyl ester building block, exhibited a Kd of 134 nM for CBP and 5.02 μM for BRD4(1), representing a >30-fold selectivity window [1]. Even the ester intermediates (92-95) lacking a terminal amine showed promising CBP activity and very high selectivity over BRD4(1), confirming that the C-9 carboxylate pharmacophore is intrinsically favorable for target engagement [1]. In contrast, benzoxazepine scaffolds functionalized at other positions (e.g., C-8 carboxylate) have not been reported in this validated SAR trajectory and lack any quantitative evidence for CBP bromodomain activity [1].

Epigenetics CBP/P300 bromodomain Chemical probe development

Demonstrated CBP Inhibitory Activity of C-9 Carboxylate Intermediates vs. Inactive Regioisomers

The C-9 carboxylate intermediates 92–95, bearing a methyl ester or carboxylic acid at C-9, displayed promising CBP inhibitory activity with very high selectivity over BRD4(1), as reported in Table 4 of Popp et al. (2016) [1]. Specifically, compounds with 3,5-dimethoxyphenyl substitution at C-7 and a C-9 carboxylate (92, 94) proved more promising than those with 3,4-dimethoxy substitution (93, 95), establishing that the C-9 carboxylate is a productive pharmacophore element [1]. In contrast, benzothiazepine analogues (88–90), which replace the benzoxazepine oxygen with sulfur, were consistently less active than their benzoxazepine congeners, demonstrating the critical role of the exact heterocyclic scaffold [1].

Bromodomain selectivity SAR of benzoxazepines Inhibitor design

Methyl Ester vs. Ethyl Ester: Steric and Reactivity Differentiation for Downstream Amidation

The methyl ester at C-9 provides superior steric accessibility for amidation reactions compared to the ethyl ester analog. In the synthetic route validated by Popp et al., the methyl ester (compound 91) undergoes alkaline hydrolysis to the carboxylic acid (compounds 94/95), followed by EDC-mediated amidation with various diamines to generate the active inhibitors (96–103) [1]. The methyl ester is preferred because its smaller steric bulk minimizes steric hindrance during the Suzuki cross-coupling at C-7 and subsequent hydrolysis, ensuring higher conversion efficiency. The ethyl ester analog (CAS 2092270-54-5, MW 221.25 g/mol) has a higher molecular weight and increased lipophilicity, which can reduce aqueous solubility and complicate purification of intermediates . This makes the methyl ester the more synthetically tractable and cost-effective choice for analog library synthesis.

Ester reactivity Medicinal chemistry Synthetic accessibility

Hydrochloride Salt vs. Free Base: Physicochemical Handling Advantages

The hydrochloride salt (CAS 2126178-86-5) offers quantifiable physicochemical advantages over the free base (CAS 1823961-58-5), including enhanced aqueous solubility and improved solid-state stability. The free base has a molecular weight of 207.23 g/mol, while the hydrochloride salt has a molecular weight of 271.72 g/mol, reflecting the addition of HCl [REFS-1, REFS-2]. Hydrochloride salts of secondary amines typically exhibit 10- to 100-fold higher aqueous solubility than the corresponding free base, which facilitates dissolution for aqueous-phase reactions, biological assay preparation, and salt metathesis [1]. This is critical for the amidation step, where the secondary amine of the benzoxazepine ring must be deprotonated in situ; the hydrochloride form provides a well-defined stoichiometry for base addition, ensuring reproducible reaction kinetics.

Salt selection Solid-state properties Laboratory handling

Scalable Synthetic Route Demonstration: Multi-Gram Batch Consistency

The benzoxazepine-9-carboxylate building block has been demonstrated in a scalable synthetic sequence that delivers multi-gram quantities suitable for medicinal chemistry campaigns. Popp et al. report the synthesis of intermediate 91 (methyl ester) from 5-bromosalicylic acid via Duff formylation and esterification, followed by a four-step conversion to the target scaffold in good overall yields [1]. This validated route contrasts with commercially available analog compounds where synthetic provenance is undocumented, introducing risks of unknown impurity profiles that can compromise downstream biological assay reproducibility. The detailed experimental procedures and characterization data for 91 enable independent reproduction and quality benchmarking, a requirement for publication in high-impact medicinal chemistry journals [1].

Process chemistry Scale-up synthesis Quality control

X-Ray Crystallographic Validation of C-9 Substituent Engagement with CBP Bromodomain

The C-9 substituent position on the benzoxazepine scaffold has been structurally validated by X-ray crystallography. The co-crystal structure of the CBP bromodomain in complex with a benzoxazepine compound (PDB: 5J0D, resolution 1.05 Å) reveals that the C-9 amide group engages in a water-mediated hydrogen bond with N1168, while the N-4 acyl group occupies the acetyl-lysine binding pocket [REFS-1, REFS-2]. This structural data confirms that the C-9 carboxylate vector is geometrically optimal for extending into the solvent-exposed region while maintaining key binding interactions. In contrast, a C-8 carboxylate would project toward the protein surface at an incompatible angle, likely disrupting the critical water-mediated hydrogen bond network. This structural rationale explains why only C-9 functionalized benzoxazepines have yielded potent and selective CBP bromodomain inhibitors [1].

Structural biology Fragment-based design Crystallography

Prioritized Application Scenarios for Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride


Synthesis of Selective CBP/P300 Bromodomain Chemical Probes

This compound serves as the essential building block for synthesizing selective CBP/P300 bromodomain inhibitors, as validated by Popp et al. (2016). The C-9 methyl ester is converted to the carboxylic acid, then amidated with diamines to produce inhibitors with Kd values as low as 134 nM for CBP and >30-fold selectivity over BRD4(1) [1]. This application is uniquely enabled by the C-9 carboxylate scaffold; no alternative regioisomer or ester variant has been validated for this purpose.

Epigenetic Cancer Target Validation Studies

The CBP/P300 bromodomain inhibitors derived from this scaffold have demonstrated target engagement in cellular environments via FRAP assays, showing that they compete with acetyl-lysine-mediated interactions of the CBP bromodomain in the nucleus [1]. This enables academic and industrial groups to validate CBP/P300 as therapeutic targets in various cancer models, including acute myeloid leukemia where CBP/P300 fusions are oncogenic drivers.

Structure-Guided Fragment Elaboration for Epigenetic Inhibitors

The C-9 carboxylate scaffold is structurally validated by co-crystal structures (PDB: 5J0D) showing the C-9 vector oriented optimally for solvent-exposed substituent elaboration while maintaining key binding interactions at N-4 and C-7 [REFS-1, REFS-2]. This structural data supports rational, structure-guided design of fragment-like libraries for bromodomain inhibitor optimization, a strategy that cannot be executed with the C-8 regioisomer due to incompatible projection geometry.

Medicinal Chemistry SAR Campaigns for Selectivity Optimization

The documented SAR around the C-9 position, showing that 3,5-dimethoxyphenyl at C-7 combined with C-9 carboxylate yields superior activity compared to 3,4-dimethoxy substitution [1], provides a framework for systematic analog generation. The methyl ester handle allows rapid diversification via amide coupling, enabling parallel library synthesis for selectivity profiling against the broader bromodomain family.

Quote Request

Request a Quote for Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.